molecular formula C10H8IN B185777 2-Amino-3-iodonaphthalene CAS No. 116632-14-5

2-Amino-3-iodonaphthalene

Cat. No.: B185777
CAS No.: 116632-14-5
M. Wt: 269.08 g/mol
InChI Key: KAOTXIGLMDOHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-iodonaphthalene is a useful research compound. Its molecular formula is C10H8IN and its molecular weight is 269.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodonaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOTXIGLMDOHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465524
Record name 2-AMINO-3-IODONAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-14-5
Record name 2-AMINO-3-IODONAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-amino-3-iodonaphthalene interact with its target and what are the downstream effects?

A: this compound acts as an inhibitor of aldo-keto reductase 1 (AKR1C) enzymes, specifically AKR1C1 and AKR1C2. [] These enzymes play a crucial role in steroid hormone metabolism. By inhibiting AKR1C1 and AKR1C2, this compound prevents the conversion of dihydrotestosterone (DHT) to 3α and 3β-androstanediols, respectively. This inhibition leads to an accumulation of DHT in androgen-dependent glands. []

Q2: Has this compound been tested in in vivo models?

A: Yes, the research by [] investigated the effects of this compound in castrated hamsters. The study found that administering this compound to these animals did not reduce the weight of the prostate and seminal vesicles, which are androgen-dependent glands. This suggests that the accumulation of DHT caused by the compound's inhibitory action on AKR1C enzymes might counteract the effects of castration.

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